

Albendazole Sulfone (CAS: 75184-71-3): A Comprehensive Technical Guide

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Compound of Interest		
Compound Name:	Albendazole sulfone	
Cat. No.:	B1665691	Get Quote

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Abstract

Albendazole sulfone (CAS: 75184-71-3), with the chemical name methyl N-(6-propylsulfonyl-1H-benzimidazol-2-yl)carbamate, is the terminal, major inactive metabolite of the broad-spectrum anthelmintic drug, albendazole.[1] Following oral administration, albendazole is rapidly metabolized in the liver, first to its active sulfoxide form, and subsequently to the sulfone.[2][3] While long considered pharmacologically inert, recent in vitro studies have demonstrated its potential biological activity against specific pathogens, including microsporidia and the protoscolices of Echinococcus cysts.[4][5] This guide provides an in-depth review of albendazole sulfone, consolidating its physicochemical properties, synthesis, metabolic pathway, mechanism of action, biological activity, and analytical methodologies to serve as a critical resource for the scientific community.

Physicochemical Properties

Albendazole sulfone is a benzimidazole derivative characterized as a stable, solid compound. Its key physicochemical properties are summarized in Table 1, compiled from various chemical and safety data sources. Understanding these properties is crucial for its handling, formulation, and analytical characterization.

Table 1: Physicochemical Properties of Albendazole Sulfone



Property	Value	References
CAS Number	75184-71-3	[1][4]
Molecular Formula	C12H15N3O4S	[4][6]
Molecular Weight	297.33 g/mol	[1]
IUPAC Name	methyl N-(6-propylsulfonyl-1H- benzimidazol-2-yl)carbamate	[6]
Synonyms	ABZ-SO ₂ , ABZ-SOO	[4]
Appearance	White to brown or yellow solid	[7][8]
Melting Point	290-292°C	[7]
Solubility	Soluble in DMSO and methanol	[4][7]
pKa (Predicted)	10.11 ± 0.10	[7]
UV λmax	223 nm	[4]
Storage Temperature	-20°C or 2-8°C	[1][7]

Synthesis and Manufacturing

Albendazole sulfone is primarily synthesized via the chemical oxidation of its parent compound, albendazole, or its intermediate metabolite, albendazole sulfoxide. The process involves the oxidation of the sulfide group to a sulfone group.

Synthesis Workflow





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Caption: General workflow for the synthesis of **Albendazole Sulfone**.

Experimental Protocol: Synthesis from Albendazole

The following protocol is adapted from a described chemical synthesis method.[9]

- Dissolution: In a suitable reaction vessel (e.g., a 250mL four-neck flask), add 13.25 g of albendazole to 70 mL of glacial acetic acid.
- Cooling & Stirring: Stir the mixture at a controlled temperature of 15°C until the albendazole is completely dissolved.
- Oxidation: Slowly add 5.1 mL of 30% hydrogen peroxide (H₂O₂) dropwise into the solution using a dropping funnel, maintaining the temperature.
- Reaction: After the addition is complete, allow the reaction to proceed with continuous stirring for approximately 5 hours.
- Isolation: Upon completion, the crude product can be isolated via filtration.
- Purification: The crude solid is then reprocessed, typically through recrystallization from a suitable solvent, to yield high-purity albendazole sulfone (>99.5%).[9]

Metabolism and Pharmacokinetics

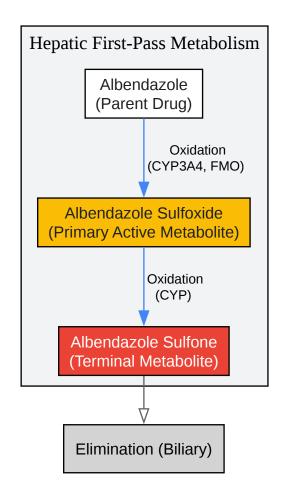
Albendazole itself is poorly detected in plasma after oral administration as it undergoes rapid and extensive first-pass metabolism in the liver.[2][10] The metabolic cascade is a two-step oxidation process.

- Step 1 (Activation): Albendazole is first oxidized to albendazole sulfoxide (ABZ-SO). This is
 the primary active metabolite responsible for the systemic anthelmintic effects of the drug.[3]
 [10] This reaction is catalyzed by cytochrome P450 enzymes (CYP3A4, CYP1A2) and flavincontaining monooxygenases (FMO).[11]
- Step 2 (Inactivation): The active albendazole sulfoxide is further oxidized to the pharmacologically less active or inactive **albendazole sulfone** (ABZ-SO₂).[2][11] This step is



also mediated by CYP enzymes.[11]

Metabolic Pathway



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Caption: Metabolic pathway of Albendazole in the liver.

Pharmacokinetic Parameters

Pharmacokinetic studies have primarily focused on the active sulfoxide metabolite. However, data for **albendazole sulfone** has been captured in comprehensive analyses.

Table 2: Pharmacokinetic Parameters of Albendazole Sulfone in Humans



Parameter	Matrix	Value	Reference
Tmax (Time to Peak Concentration)	Plasma / Blood	~4 hours	[12]
t½ (Elimination Half- life)	Plasma / Blood	~7-8 hours	[12]
Cmax (Peak Concentration)	Plasma / Blood	~14 ng/mL	[12]
Cmax (Peak Concentration)	Dried-Blood Spots	~22 ng/mL	[12]
Linear Quantification Range	Plasma (LC-MS/MS)	0.5 - 500 ng/mL	[13]

Mechanism of Action

The primary anthelmintic action of albendazole therapy is attributed to the albendazole sulfoxide metabolite, which binds to the β -tubulin of parasitic cells, inhibiting microtubule polymerization.[2][14] This disrupts crucial cellular functions like glucose uptake, leading to energy depletion and parasite death.[2]

While **albendazole sulfone** is largely considered an inactive metabolite, several in vitro studies have revealed specific biological activities.

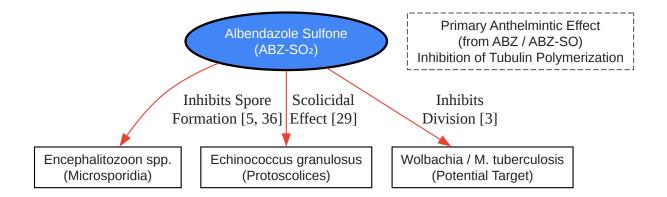
- Anti-Microsporidial Activity: **Albendazole sulfone** has demonstrated potent activity against Encephalitozoon species, inhibiting spore formation. It was found to be significantly more effective than both albendazole and albendazole sulfoxide against these organisms.[4][15]
- Scolicidal Activity: In an in vitro study, a 50 µg/mL solution of albendazole sulfone was 97.3% effective in killing Echinococcus granulosus (hydatid cyst) protoscolices within 5 minutes.[5]
- Antibacterial Effects: Research suggests albendazole and its metabolites may exhibit antibacterial effects, possibly by targeting the FtsZ protein, and can inhibit the division of Wolbachia and Mycobacterium tuberculosis.[14]



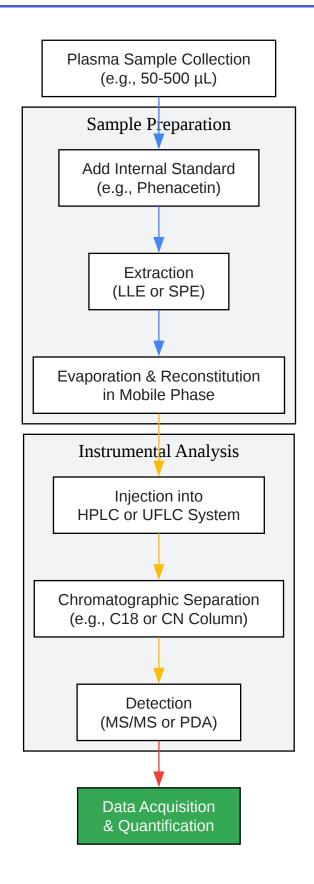


Known Biological Targets









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